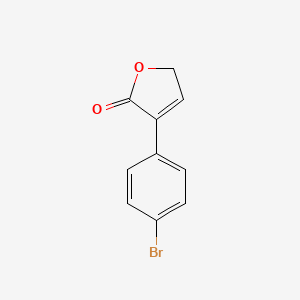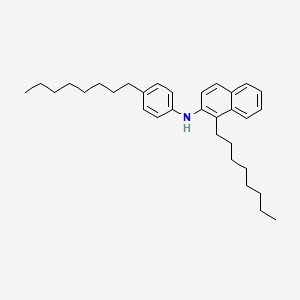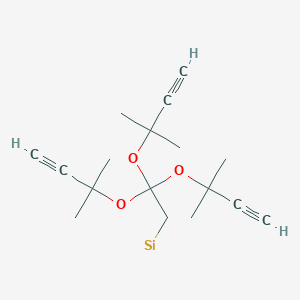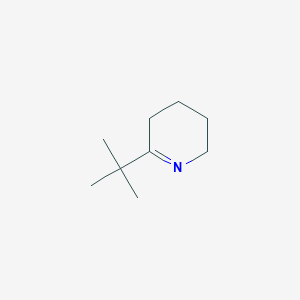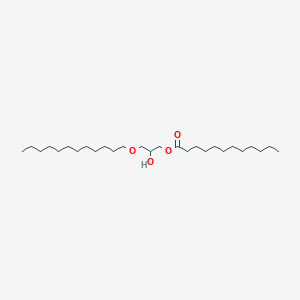
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate is a chemical compound known for its surfactant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-2-hydroxypropyl dodecanoate typically involves the esterification of dodecanoic acid with 3-(dodecyloxy)-2-hydroxypropanol. This reaction is usually catalyzed by an acid such as sulfuric acid and requires heating to facilitate the esterification process. The reaction can be represented as follows:
Dodecanoic acid+3-(Dodecyloxy)-2-hydroxypropanol→3-(Dodecyloxy)-2-hydroxypropyl dodecanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of 3-(Dodecyloxy)-2-hydroxypropyl dodecanoate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes where oil and water phases need to be combined.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecanoate: Another surfactant with similar properties but different ionic characteristics.
Dodecyl sulfate: A sulfate ester with strong surfactant properties.
Lauryl alcohol: An alcohol derivative of dodecanoic acid with surfactant properties.
Uniqueness
3-(Dodecyloxy)-2-hydroxypropyl dodecanoate is unique due to its specific ester structure, which provides a balance between hydrophilic and lipophilic properties. This makes it particularly effective in applications requiring both water and oil solubility.
Propiedades
Número CAS |
94392-88-8 |
|---|---|
Fórmula molecular |
C27H54O4 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3-dodecoxy-2-hydroxypropyl) dodecanoate |
InChI |
InChI=1S/C27H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-30-24-26(28)25-31-27(29)22-20-18-16-14-12-10-8-6-4-2/h26,28H,3-25H2,1-2H3 |
Clave InChI |
SMHKNKHKAWNYMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)
![2-[Ethyl(formyl)amino]ethyl formate](/img/structure/B14363440.png)
![2,2a-Dihydro-1H-cyclobuta[a]indene](/img/structure/B14363448.png)
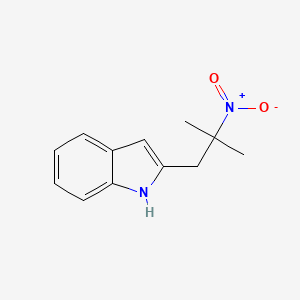
![7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B14363467.png)
![2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl acetate](/img/structure/B14363469.png)
